

Sodium 3-methyl-2-oxobutanoate-d7 CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Sodium 3-methyl-2-oxobutanoated7

Cat. No.:

B12402938

Get Quote

Technical Guide: Sodium 3-methyl-2-oxobutanoate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sodium 3-methyl-2-oxobutanoate-d7**, a deuterated analog of the endogenous metabolite, α -ketoisovaleric acid sodium salt. This document covers its chemical identity, sourcing, and key technical data. Furthermore, it outlines its role in metabolic pathways and provides a conceptual framework for its application in research settings.

Chemical Identity and Data

While a specific CAS number for **Sodium 3-methyl-2-oxobutanoate-d7** is not readily available in public databases, the CAS number for the parent (non-deuterated) compound, Sodium 3-methyl-2-oxobutanoate, is 3715-29-5[1][2][3][4][5][6][7][8]. It is common for isotopically labeled compounds to be referenced under the parent CAS number by some suppliers.

Quantitative Data Summary

The following table summarizes the available technical data for **Sodium 3-methyl-2-oxobutanoate-d7**.

Parameter	Value	Source
Molecular Formula	C5HNaO3	MedchemExpress
Molecular Weight	145.14 g/mol	MedchemExpress
Purity	>98%	MedchemExpress
Appearance	Solid	MedchemExpress
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	MedchemExpress

Supplier Information

Sodium 3-methyl-2-oxobutanoate-d7 is a specialized chemical and can be sourced from suppliers of stable isotope-labeled compounds. One known supplier is:

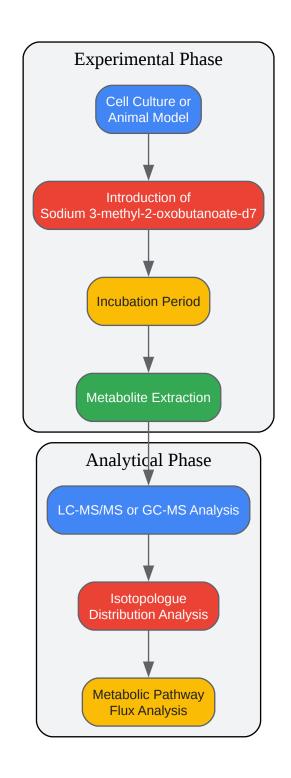
MedchemExpress[9]

Metabolic Pathway of 3-methyl-2-oxobutanoate

3-Methyl-2-oxobutanoate is a key intermediate in the metabolic pathway of branched-chain amino acids, specifically valine. It is involved in both the biosynthesis and degradation of these essential amino acids. The enzyme 3-methyl-2-oxobutanoate dehydrogenase plays a crucial role in its catabolism[10][11]. Additionally, it is a precursor for the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like E. coli[6][7].

Below is a simplified diagram illustrating the central role of 3-methyl-2-oxobutanoate in cellular metabolism.

Click to download full resolution via product page


Metabolic role of 3-methyl-2-oxobutanoate.

Application in Research: Experimental Workflow

Deuterium-labeled compounds like **Sodium 3-methyl-2-oxobutanoate-d7** are invaluable tools in metabolic research, particularly in tracer studies using mass spectrometry and NMR spectroscopy. The deuterium atoms act as a stable isotopic label, allowing researchers to track the metabolic fate of the molecule in biological systems[12][13][14][15][16].

The following diagram outlines a general experimental workflow for a metabolic tracing study using **Sodium 3-methyl-2-oxobutanoate-d7**.

Click to download full resolution via product page

Metabolic tracing experimental workflow.

Experimental Protocol Outline

Foundational & Exploratory

While a specific, detailed experimental protocol for **Sodium 3-methyl-2-oxobutanoate-d7** is not available in the searched literature, a general methodology for a cell-based metabolic tracing experiment is as follows:

- Cell Culture: Plate cells of interest at a suitable density and allow them to adhere and grow.
- Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of **Sodium 3-methyl-2-oxobutanoate-d7**.
- Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the deuterated compound.
- Metabolite Extraction:
 - Aspirate the medium and wash the cells with an appropriate buffer.
 - Quench metabolic activity rapidly, for example, by adding cold methanol.
 - Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
- Sample Preparation: Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites. Dry the supernatant and reconstitute it in a solvent compatible with the analytical instrumentation.
- LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using a mass spectrometer coupled with a chromatography system. The instrument will be set to detect the mass-to-charge ratios of the expected deuterated metabolites.
- Data Analysis: Analyze the mass spectrometry data to determine the incorporation of deuterium into downstream metabolites. This involves identifying and quantifying the different isotopologues (molecules with varying numbers of deuterium atoms).
- Pathway Flux Analysis: Use the isotopologue distribution data to model and quantify the flux through the metabolic pathways involving 3-methyl-2-oxobutanoate.

This in-depth guide provides a solid foundation for researchers and scientists to understand and utilize **Sodium 3-methyl-2-oxobutanoate-d7** in their studies. The provided data and conceptual frameworks will aid in the design and execution of experiments aimed at elucidating metabolic pathways and their dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]
- 2. 3-Methyl-2-oxobutanoic acid, sodium salt, 98+% 25 g | Request for Quote [thermofisher.com]
- 3. Sodium 3-methyl-2-oxobutanoate, 250 g, CAS No. 3715-29-5 | Research Chemicals |
 Biochemicals Product Expansion | Campaign | Carl ROTH International [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. Sodium 3-methyl-2-oxobutanoate, 250 g, CAS No. 3715-29-5 | Research Chemicals |
 Biochemicals Product Expansion | Campaign | Carl ROTH Austria [carlroth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-methyl-2-oxobutanoate dehydrogenase Wikipedia [en.wikipedia.org]
- 11. (3-methyl-2-oxobutanoate dehydrogenase (2-methylpropanoyl-transferring))phosphatase - Wikipedia [en.wikipedia.org]
- 12. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bocsci.com [bocsci.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. hwb.gov.in [hwb.gov.in]

- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Sodium 3-methyl-2-oxobutanoate-d7 CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402938#sodium-3-methyl-2-oxobutanoate-d7-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com